![molecular formula C12H10N2S B12892520 4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile CAS No. 87388-27-0](/img/structure/B12892520.png)
4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with a 2-(methylthio)phenyl group and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(methylthio)benzaldehyde and malononitrile.
Formation of Intermediate: The initial step involves the condensation of 2-(methylthio)benzaldehyde with malononitrile in the presence of a base such as piperidine to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the pyrrole ring, resulting in the formation of 4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: It can affect pathways related to inflammation, cell proliferation, and apoptosis. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Methylthio)phenyl)-1H-pyrrole-2-carbonitrile: Similar structure but with the cyano group at the 2-position.
4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carboxamide: Similar structure but with a carboxamide group instead of a cyano group.
Uniqueness
4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
87388-27-0 |
|---|---|
Molecular Formula |
C12H10N2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
4-(2-methylsulfanylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H10N2S/c1-15-12-5-3-2-4-10(12)11-8-14-7-9(11)6-13/h2-5,7-8,14H,1H3 |
InChI Key |
YOWYGKOYCQHAFL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C2=CNC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12892454.png)
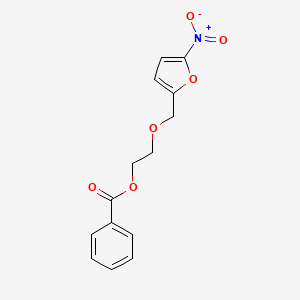
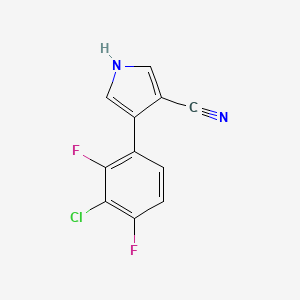
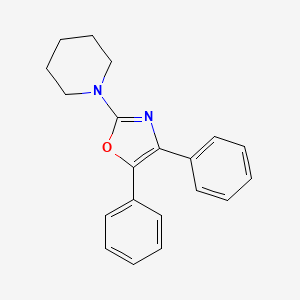
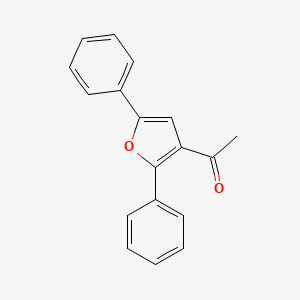

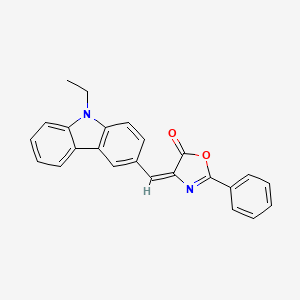
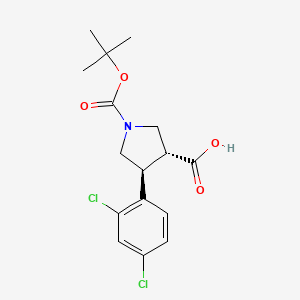
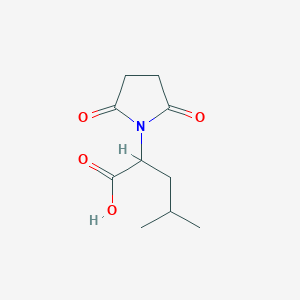
![6-Methylpyrazolo[1,5-a]imidazol-7-one oxime](/img/structure/B12892512.png)
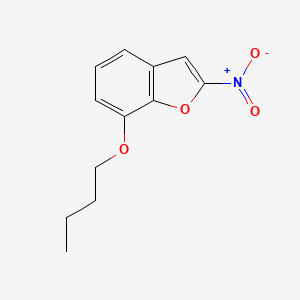
![4-(Fluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12892527.png)
